Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes a bromophenyl group and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Oxidized triazole compounds.
Reduction: Reduced triazole derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Bromophenyl Compounds: Compounds with bromophenyl groups but different heterocyclic rings.
Thiazole Derivatives: Compounds with thiazole rings that exhibit similar biological activities
Uniqueness
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of a bromophenyl group and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C10H8BrN3O3
- Molecular Weight : 0 (exact value not provided)
- CAS Number : Not specified in the search results.
The compound features a triazole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound can have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies:
- Cytotoxic Effects : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values less than 10 μM against different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Structural Feature | Effect on Activity |
---|---|
Presence of Bromine | Enhances antimicrobial activity due to electron-withdrawing effects. |
Triazole Ring | Essential for biological activity; contributes to binding interactions with biological targets. |
Carboxylate Group | Increases solubility and bioavailability. |
Case Study 1: Antimicrobial Evaluation
A study focused on the antimicrobial evaluation of triazole derivatives found that compounds with a bromophenyl substituent exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of the bromine atom in increasing the lipophilicity and membrane permeability of the compound .
Case Study 2: Anticancer Activity
In another investigation, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some derivatives showing promising results with IC50 values below 5 μM .
Properties
Molecular Formula |
C10H8BrN3O3 |
---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrN3O3/c1-17-9(15)8-12-10(16)14(13-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,13,16) |
InChI Key |
WGXIRLXKVLVSCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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